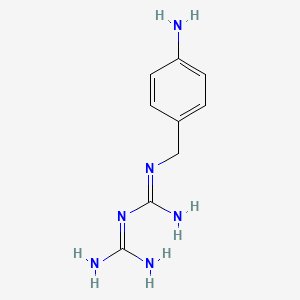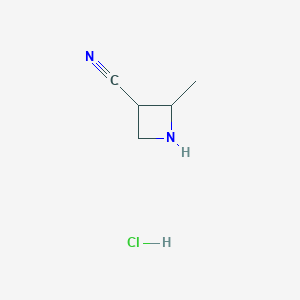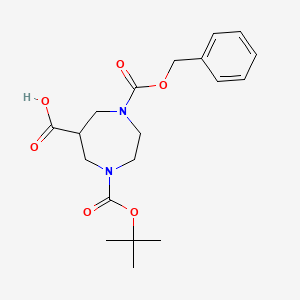![molecular formula C8H8N2O B6300633 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 2231675-71-9](/img/structure/B6300633.png)
1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is a heterocyclic compound . It is a part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridines . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The chemical modification of these compounds, such as the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, can lead to a large increase in their biological activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. The empirical formula of “1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is C8H8N2O, and its molecular weight is 148.16 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific derivative and reaction conditions. For example, amino groups can be introduced onto the 6-position of 7-azaindole to form multidentate agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” can be determined using various analytical techniques. For example, it is a solid compound .Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .
Breast Cancer Treatment
Specifically, one derivative of the compound, referred to as “4h”, has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, this derivative inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis . It also significantly inhibited the migration and invasion of these cells .
MPS1 Inhibitors
The compound has also been used in the design of potent and selective inhibitors of the monopolar spindle 1 (MPS1) kinase . MPS1 plays a key role in ensuring accurate chromosome segregation during cell division, and its inhibition is being explored as a potential cancer treatment strategy .
Unique Chemical Collection
The compound is part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers . This collection is used for a wide range of applications, including the development of new therapeutic agents .
Hep3B Cell Antiproliferative Agents
Derivatives of the compound have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . Hep3B is a cell line derived from a human liver carcinoma, so this application is particularly relevant to liver cancer research .
Human Neutrophil Elastase Inhibitors
The compound has also been used as a scaffold in the development of inhibitors of human neutrophil elastase (HNE) . HNE is a protease implicated in various inflammatory diseases, so these inhibitors could have potential therapeutic applications .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-7-8(10)4-6(11)5-9-7/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNBYSFUPALMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)





![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)



![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)


